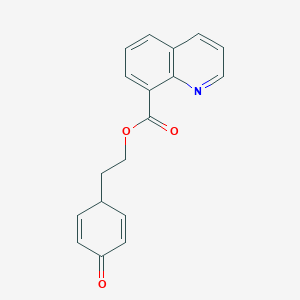![molecular formula C14H9ClN2O3 B11835786 5-((2-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione](/img/structure/B11835786.png)
5-((2-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((2-Chlorphenyl)amino)-3-methylbenzo[c]isoxazol-4,7-dion ist eine Verbindung, die zur Klasse der Isoxazolderivate gehört. Isoxazole sind fünfgliedrige heterozyklische Verbindungen, die ein Sauerstoff- und ein Stickstoffatom enthalten.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-((2-Chlorphenyl)amino)-3-methylbenzo[c]isoxazol-4,7-dion kann durch verschiedene Verfahren erreicht werden. Ein gängiger Ansatz beinhaltet die Cyclisierung von α,β-Acetylenoximen in Gegenwart von AuCl3, was zu substituierten Isoxazolen unter moderaten Reaktionsbedingungen führt . Ein weiteres Verfahren umfasst die Oxidation von Propargylaminen zu Oximen, gefolgt von einer CuCl-vermittelten intramolekularen Cyclisierung . Zusätzlich ermöglichen Cycloadditionen von Kupfer(I)-Acetyliden an Azide und Nitriloxiden den Zugang zu Isoxazolen .
Industrielle Produktionsverfahren
Die industrielle Produktion von Isoxazolderivaten beinhaltet oft skalierbare und effiziente Synthesewege. So ermöglicht beispielsweise die Verwendung von tert-Butylnitrit oder Isoamylnitrit eine Eintopfsynthese von 3,5-disubstituierten Isoxazolen aus substituierten Aldoximen und Alkinen unter konventionellen Heizbedingungen . Dieses Verfahren ist aufgrund seiner hohen Ausbeute und Regioselektivität vorteilhaft.
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-((2-Chlorphenyl)amino)-3-methylbenzo[c]isoxazol-4,7-dion unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Oxazolderivate zu bilden.
Reduktion: Reduktionsreaktionen können die an den Isoxazolring gebundenen funktionellen Gruppen verändern.
Substitution: Elektrophile und nucleophile Substitutionsreaktionen können am aromatischen Ring und an der Isoxazoleinheit auftreten.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie tert-Butylnitrit, Reduktionsmittel wie Natriumborhydrid und verschiedene Elektrophile und Nucleophile für Substitutionsreaktionen. Reaktionsbedingungen umfassen typischerweise moderate Temperaturen und die Verwendung von Lösungsmitteln wie Acetonitril oder Dimethylformamid.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann beispielsweise die Oxidation verschiedene Oxazolderivate ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen an den aromatischen Ring oder an die Isoxazoleinheit einführen können.
Wissenschaftliche Forschungsanwendungen
5-((2-Chlorphenyl)amino)-3-methylbenzo[c]isoxazol-4,7-dion hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Isoxazolderivate sind bekannt für ihr potenzielles Antitumor-, Antiviral- und Entzündungshemmendes Potential. Diese Verbindung kann auf ihre therapeutische Wirksamkeit bei der Behandlung verschiedener Krankheiten untersucht werden.
Pharmazeutika: Die Verbindung kann als Baustein für die Synthese neuer Medikamente mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen dienen.
Materialwissenschaften: Isoxazolderivate können bei der Entwicklung von fortschrittlichen Materialien mit einzigartigen Eigenschaften wie hoher thermischer Stabilität und Leitfähigkeit verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von 5-((2-Chlorphenyl)amino)-3-methylbenzo[c]isoxazol-4,7-dion beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann ihre Wirkung durch Bindung an Enzyme oder Rezeptoren ausüben und so deren Aktivität modulieren. Beispielsweise könnte es die Aktivität bestimmter Enzyme hemmen, die an der Proliferation von Krebszellen beteiligt sind, was zu einer Reduzierung des Tumorwachstums führt . Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, müssen durch weitere experimentelle Validierung geklärt werden.
Wirkmechanismus
The mechanism of action of 5-((2-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . The exact molecular targets and pathways involved would require further experimental validation.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-Amino-5-methylisoxazol: Diese Verbindung teilt die Isoxazol-Grundstruktur und zeigt eine ähnliche chemische Reaktivität.
2-(2,6-Dichlorphenylamino)-phenylmethyl-3-{4-[(substituiertes Phenyl)amino]-1,3-oxazol-2-yl-}chinazolin-4(3H)one: Diese Verbindungen enthalten ebenfalls eine Isoxazoleinheit und wurden auf ihr antibakterielles Potential untersucht.
Einzigartigkeit
5-((2-Chlorphenyl)amino)-3-methylbenzo[c]isoxazol-4,7-dion ist aufgrund des Vorhandenseins der 2-Chlorphenylaminogruppe einzigartig, die unterschiedliche biologische Aktivitäten und chemische Eigenschaften vermitteln kann. Dieses strukturelle Merkmal kann seine Bindungsaffinität zu spezifischen molekularen Zielstrukturen verbessern und es zu einer wertvollen Verbindung für die Wirkstoffforschung und -entwicklung machen.
Eigenschaften
Molekularformel |
C14H9ClN2O3 |
|---|---|
Molekulargewicht |
288.68 g/mol |
IUPAC-Name |
5-(2-chloroanilino)-3-methyl-2,1-benzoxazole-4,7-dione |
InChI |
InChI=1S/C14H9ClN2O3/c1-7-12-13(17-20-7)11(18)6-10(14(12)19)16-9-5-3-2-4-8(9)15/h2-6,16H,1H3 |
InChI-Schlüssel |
BQHRGQLEHXVLOR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=NO1)C(=O)C=C(C2=O)NC3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Nitro-N-(pyrrolidin-3-yl)benzo[d]thiazol-2-amine hydrochloride](/img/structure/B11835722.png)



![4-Benzyl-7-hydroxy[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B11835765.png)


![7-Benzyl-1-thia-4,7-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B11835780.png)

![tert-Butyl 7,7-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B11835785.png)

